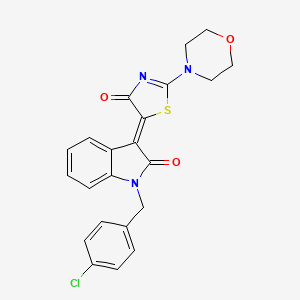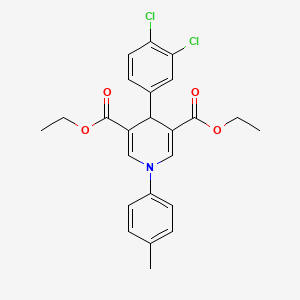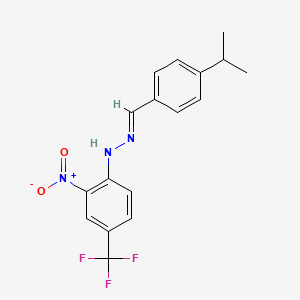![molecular formula C25H21F3N2O3S B11655423 {6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B11655423.png)
{6-[4-(Benzyloxy)phenyl]-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is a complex organic compound with a unique structure that includes benzoyl, benzyloxy, hydroxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(benzyloxy)phenol, which is then subjected to further reactions to introduce the benzoyl, hydroxy, and trifluoromethyl groups. Common reagents used in these reactions include benzyloxyphenol, benzoyl chloride, and trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.
Aplicaciones Científicas De Investigación
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the benzoyl, hydroxy, and trifluoromethyl groups.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.
Uniqueness
5-BENZOYL-6-[4-(BENZYLOXY)PHENYL]-4-HYDROXY-4-(TRIFLUOROMETHYL)-1,3-DIAZINANE-2-THIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H21F3N2O3S |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
[4-hydroxy-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21F3N2O3S/c26-25(27,28)24(32)20(22(31)18-9-5-2-6-10-18)21(29-23(34)30-24)17-11-13-19(14-12-17)33-15-16-7-3-1-4-8-16/h1-14,20-21,32H,15H2,(H2,29,30,34) |
Clave InChI |
PQOYHSQLTFQGID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(NC(=S)N3)(C(F)(F)F)O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)

![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)

![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11655407.png)

